molecular formula C9H6F2O2S B6238539 (2Z)-3-[(2,5-difluorophenyl)sulfanyl]prop-2-enoic acid CAS No. 1564084-66-7

(2Z)-3-[(2,5-difluorophenyl)sulfanyl]prop-2-enoic acid

Cat. No. B6238539
CAS RN: 1564084-66-7
M. Wt: 216.2
InChI Key:
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Description

(2Z)-3-[(2,5-difluorophenyl)sulfanyl]prop-2-enoic acid, or (2Z)-3-difluorophenyl sulfanylprop-2-enoic acid, is a synthetic organic compound that has a wide range of applications in scientific research. It is a colorless, odorless, and crystalline solid that is soluble in most organic solvents. This compound has been studied extensively and has been found to have a variety of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of ((2Z)-3-[(2,5-difluorophenyl)sulfanyl]prop-2-enoic acid)-3-difluorophenyl sulfanylprop-2-enoic acid is not fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as the cytochrome P450 enzymes. In addition, it is believed to act as an anti-inflammatory agent, as well as an antioxidant.
Biochemical and Physiological Effects
((2Z)-3-[(2,5-difluorophenyl)sulfanyl]prop-2-enoic acid)-3-difluorophenyl sulfanylprop-2-enoic acid has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as the cytochrome P450 enzymes. In addition, it has been found to have anti-inflammatory and antioxidant effects. It has also been found to have a variety of effects on the endocrine system, such as the regulation of hormones.

Advantages and Limitations for Lab Experiments

One advantage of using ((2Z)-3-[(2,5-difluorophenyl)sulfanyl]prop-2-enoic acid)-3-difluorophenyl sulfanylprop-2-enoic acid in laboratory experiments is that it is relatively easy to synthesize. In addition, it is relatively stable and can be stored for long periods of time without degradation. However, one limitation of using this compound in laboratory experiments is that it is not as water soluble as some other compounds, which can make it difficult to work with in aqueous solutions.

Future Directions

Future research on ((2Z)-3-[(2,5-difluorophenyl)sulfanyl]prop-2-enoic acid)-3-difluorophenyl sulfanylprop-2-enoic acid should focus on further elucidating its mechanism of action, as well as its effects on the endocrine system. In addition, further research should be conducted to explore its potential applications in the pharmaceutical and medical fields. Furthermore, research should be conducted to determine the optimal synthesis conditions for this compound, as well as its potential toxicity.

Synthesis Methods

((2Z)-3-[(2,5-difluorophenyl)sulfanyl]prop-2-enoic acid)-3-difluorophenyl sulfanylprop-2-enoic acid can be synthesized by a variety of methods. One method involves the reaction of 2,5-difluorobenzene sulfonic acid with prop-2-enoic acid in aqueous solution. This reaction is carried out at a temperature of 80°C for three hours and yields the desired product in good yield. Another method involves the reaction of 2,5-difluorobenzene sulfonyl chloride with prop-2-enoic acid in aqueous solution. This reaction is carried out at a temperature of 80°C for three hours and yields the desired product in good yield.

Scientific Research Applications

((2Z)-3-[(2,5-difluorophenyl)sulfanyl]prop-2-enoic acid)-3-difluorophenyl sulfanylprop-2-enoic acid has a variety of applications in scientific research. It has been used to study the mechanism of action of certain enzymes, such as the cytochrome P450 enzymes. It has also been used to study the biochemical and physiological effects of certain drugs, such as the antiepileptic drug phenytoin. In addition, it has been used to study the effects of certain environmental pollutants on the body.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2Z)-3-[(2,5-difluorophenyl)sulfanyl]prop-2-enoic acid involves the reaction of 2,5-difluorothiophenol with acryloyl chloride in the presence of a base to form the desired product.", "Starting Materials": [ "2,5-difluorothiophenol", "acryloyl chloride", "base (such as triethylamine or pyridine)" ], "Reaction": [ "Add 2,5-difluorothiophenol to a solution of acryloyl chloride in anhydrous dichloromethane.", "Add a base such as triethylamine or pyridine to the reaction mixture.", "Stir the reaction mixture at room temperature for several hours.", "Quench the reaction with water and extract the product with dichloromethane.", "Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the desired product, (2Z)-3-[(2,5-difluorophenyl)sulfanyl]prop-2-enoic acid." ] }

CAS RN

1564084-66-7

Product Name

(2Z)-3-[(2,5-difluorophenyl)sulfanyl]prop-2-enoic acid

Molecular Formula

C9H6F2O2S

Molecular Weight

216.2

Purity

95

Origin of Product

United States

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